An In-Depth Technical Guide to 4-Hydroxybutyl Acrylate (4-HBA)
An In-Depth Technical Guide to 4-Hydroxybutyl Acrylate (4-HBA)
This guide provides a comprehensive overview of 4-Hydroxybutyl acrylate (4-HBA), a versatile bifunctional monomer crucial for researchers, scientists, and professionals in polymer chemistry and drug development. We will delve into its fundamental properties, synthesis, safe handling protocols, and its significant applications, particularly in the biomedical field.
Section 1: Core Molecular Identity and Physicochemical Properties
4-Hydroxybutyl acrylate, with the CAS Number 2478-10-6 , is an essential monomer in the synthesis of specialty polymers.[1][2][3] It possesses a unique molecular structure, integrating a reactive acrylate group and a primary hydroxyl group, connected by a flexible four-carbon butyl chain.[4] This bifunctional nature is the cornerstone of its utility, allowing it to act as a reactive diluent and a building block for creating polymers with tailored properties.[4]
The presence of the hydroxyl group enhances adhesion to polar substrates and provides a site for post-polymerization crosslinking, for instance, with isocyanates.[4] The butyl linker imparts flexibility to the resulting polymer backbone. Copolymers of 4-HBA can be synthesized with a wide array of other monomers, including acrylic acid and its derivatives, methacrylates, styrene, and vinyl acetate, among others.[5][6]
Key Physicochemical Data
A summary of 4-HBA's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2478-10-6 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Clear, colorless to slightly yellowish liquid | [5][6] |
| Density | 1.041 g/mL at 25 °C | [1][2] |
| Boiling Point | 95 °C at 0.1 mmHg | [1][2] |
| Melting Point | -112 °C | [1][2] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Refractive Index | n20/D 1.452 | [1] |
| Water Solubility | Soluble | [2] |
Section 2: Health, Safety, and Handling Protocols
The safe handling of 4-HBA is paramount due to its chemical reactivity and potential health hazards. It is classified as harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and can cause serious eye damage.[7][8][9]
Globally Harmonized System (GHS) Hazard Statements:
Personal Protective Equipment (PPE) and First Aid
Causality in PPE Selection: The hazards of 4-HBA necessitate specific PPE to prevent exposure. Chemical-resistant gloves and eye/face protection are mandatory to guard against skin contact and severe eye damage.[7][8] Engineering controls, such as ensuring adequate ventilation, are crucial to minimize inhalation of vapors or mists.[8][9]
Emergency First Aid Procedures:
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an eye specialist.[7][8]
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation or an allergic reaction occurs, consult a physician.[7][8]
-
Ingestion: Rinse the mouth and then drink 200-300 ml of water. Seek immediate medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[7][8]
Storage and Stability
Preventing Uncontrolled Polymerization: 4-HBA has a high propensity for polymerization, which can be violent if not properly managed.[6][10] To ensure stability, it is supplied with inhibitors, such as hydroquinone monomethyl ether (MEHQ).[6][10]
Critical Storage Conditions:
-
Atmosphere: Must be stored under air, never under an inert gas like nitrogen. Oxygen is essential for the stabilizer to function effectively.[1][10]
-
Temperature: Storage temperature should not exceed 25°C.[7][10] Under these conditions, a shelf life of six months can be expected.[7][10] Storage below 10°C can extend stability to 12 months.[10]
-
Material Compatibility: Stainless steel is the preferred material for storage tanks and pipes. While carbon steel is acceptable, it may lead to rust formation, which can affect product quality as iron(III) ions can act as a weak polymerization initiator.[1][10]
Section 3: Applications in Research and Development
The dual functionality of 4-HBA makes it a valuable monomer for creating polymers with a wide range of properties, leading to its use in coatings, adhesives, and advanced biomedical materials.[4][11]
Coatings and Adhesives
In industrial applications, 4-HBA is used to enhance adhesion, weatherability, and scratch resistance in coatings.[4][5] Its hydroxyl group provides a reactive site for crosslinking, which improves the durability and chemical resistance of the final product.[4] It also serves as a reactive diluent in UV-curable formulations for inks and coatings.[4] In adhesives, it can improve bonding strength and durability.[12]
Biomedical and Drug Development Applications
The biocompatibility and functional handles of polymers derived from 4-HBA make them highly attractive for biomedical applications. These materials are being explored for:
-
Drug Delivery Systems: The controlled release of therapeutic agents is a key area of research. 4-HBA can be a component in membrane systems for transdermal drug delivery.[1] Polymers containing phenylboronic acid, which can be synthesized using monomers like 4-HBA as a backbone component, are investigated for creating stimuli-responsive materials for drug-delivery depots.[13]
-
Tissue Engineering: Biocompatible and biodegradable polymers are fundamental to creating scaffolds that support cell growth and tissue regeneration.[14] The versatility of polymer chemistry allows for the design of materials with specific mechanical and physical properties suitable for these applications.[14]
-
Hydrogels: Hydrogels, with their high water content and similarity to biological tissues, are widely used in biomedicine.[15] 4-HBA can be incorporated into hydrogel networks to tune their properties for applications like wound dressings or as matrices for controlled release.
Section 4: Experimental Protocol: Polymer Synthesis
A common application of 4-HBA in research is its polymerization to create novel materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with controlled molecular weights and architectures.
Example Protocol: RAFT Aqueous Dispersion Polymerization of 4-HBA
This protocol is based on the synthesis of charge-stabilized poly(4-hydroxybutyl acrylate) (PHBA) latex.[16][17]
Objective: To synthesize an anionic PHBA latex via RAFT aqueous dispersion polymerization.
Materials:
-
4-Hydroxybutyl acrylate (HBA) monomer
-
Carboxylic acid-based RAFT agent (e.g., DDMAT)
-
Initiator (e.g., ACVA)
-
Deionized water
-
0.1 M NaOH solution
-
Nitrogen gas
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL glass vial, combine the DDMAT RAFT agent, HBA monomer, and ACVA initiator.[16][17]
-
Solution Formulation: Add deionized water to create a 40% w/w aqueous solution.[16][17]
-
pH Adjustment: Adjust the solution to pH 8 using a 0.1 M NaOH solution. This is crucial for ensuring the carboxylic acid group of the RAFT agent is deprotonated, which provides charge stabilization to the resulting polymer particles.[16][17]
-
Deoxygenation: Purge the solution with a stream of nitrogen gas for approximately 15 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[16][17]
-
Initiation of Polymerization: Immerse the sealed vial in an oil bath pre-heated to 70°C to initiate the polymerization.[16][17]
-
Reaction Progression: Allow the polymerization to proceed for a set time (e.g., 90 minutes). The formation of a milky-white dispersion indicates the successful formation of PHBA latex particles.[16][17]
-
Characterization: The final product can be characterized using techniques such as ¹H NMR spectroscopy to determine monomer conversion, and dynamic light scattering (DLS) to measure particle size.[16][17]
Experimental Workflow Diagram
Caption: Workflow for RAFT Polymerization of 4-HBA.
Section 5: Conclusion
4-Hydroxybutyl acrylate is a monomer of significant industrial and academic interest. Its unique combination of a polymerizable acrylate group and a functional hydroxyl group, separated by a flexible spacer, provides a versatile platform for the design of advanced polymers. For researchers in drug development and materials science, understanding the properties, handling requirements, and synthetic potential of 4-HBA is essential for innovating in areas ranging from smart coatings to next-generation biomedical devices and therapeutic systems. Adherence to strict safety protocols is non-negotiable to mitigate the risks associated with its handling and use.
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Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization . ACS Publications. [Link]
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Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly . ACS Publications. [Link]
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RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles . Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly . University of Lincoln. [Link]
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4-hydroxybutyl acrylate readily available for your performance applications . BTC Europe. [Link]
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